molecular formula C24H22FN5O2 B14953613 N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B14953613
M. Wt: 431.5 g/mol
InChI Key: MNQLMZOBIJVNBK-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a cyclopentyl group, a 4-fluorophenylmethyl substituent, and a carboxamide moiety. Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving its 3D conformation, ensuring accurate comparisons with analogs .

Properties

Molecular Formula

C24H22FN5O2

Molecular Weight

431.5 g/mol

IUPAC Name

N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H22FN5O2/c25-16-10-8-15(9-11-16)14-30-21(26)18(23(31)27-17-5-1-2-6-17)13-19-22(30)28-20-7-3-4-12-29(20)24(19)32/h3-4,7-13,17,26H,1-2,5-6,14H2,(H,27,31)

InChI Key

MNQLMZOBIJVNBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a fluorobenzylamine under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Based on the search results, information on the specific applications of the compound "N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide" is limited. However, related compounds and structural features can provide insights into potential applications.

Scientific Research Applications

The search results suggest that compounds with similar structural features are explored for various scientific research applications . These applications include:

  • Building blocks for synthesis: Serving as a starting point for creating more complex molecules.
  • Study of biological activities: Examination of potential anticancer and antimicrobial properties.
  • Therapeutic agent exploration: Investigation into potential uses for treating various diseases.
  • Material development: Use in creating novel materials and chemical processes.

Structural and Functional Insights

The presence of specific functional groups and heterocyclic structures suggests potential reactivity and biological activity.

  • Imino and oxo functionalities: These groups contribute to the compound's potential to interact with biological targets.
  • Pyrimidine derivatives: This class of compounds is known for diverse biological activities and use in medicinal chemistry.
  • Pharmacophoric elements: The complex heterocyclic structure may enhance specificity and efficacy against particular biological targets.

Related Compounds and Activities

While direct information on the target compound is scarce, exploring related compounds reveals potential areas of application .

CompoundStructural FeaturesBiological Activity
6-Oxo-N-(2H-tetrazol-5-yl)-2-(trifluoromethyl)-1,3-dihydropyridineContains trifluoromethyl and oxo groupsAntimicrobial
Cyclopentyl 4-(4-fluorophenyl)-6-methyl-pyrimidineSimilar cyclopentyl and fluorophenyl groupsAnticancer
1-Cyclohexyl-2-imino-pyridine derivativeImino functionality with cyclohexaneEnzyme inhibitor
7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamidePyrimidine derivativePotential anticancer and antimicrobial properties
Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateCyclopentyl and fluorophenyl groupsNo specific activity listed in the search results, but it is related to other compounds
Cyclopentyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateCyclopentyl and fluorophenyl groupsNo specific activity listed in the search results, but it is related to other compounds

Potential Mechanism of Action

The mechanism of action may involve interaction with molecular targets like protein kinases. By inhibiting these enzymes, the compound could interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival, suggesting potential anticancer therapy.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Substituent Analysis

The compound’s triazatricyclic core distinguishes it from spirocyclic or benzothiazole-containing analogs. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name / Class Core Structure Key Substituents Analytical Methods
Target Compound 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene Cyclopentyl, 4-fluorophenylmethyl X-ray (SHELXL), NMR
Spiro[4.5]decane derivatives () 7-Oxa-9-aza-spiro[4.5]decane Dimethylaminophenyl, benzothiazol-2-yl IR, UV-Vis, elemental analysis
Rapamycin analogs () Macrocyclic lactone Variable hydroxyl, methoxy groups NMR shift profiling

Key Observations:

  • Core Rigidity: The triazatricyclic system likely reduces conformational flexibility compared to spirocyclic or macrocyclic analogs, influencing binding kinetics .

Spectroscopic and Crystallographic Insights

  • NMR Profiling: highlights how substituent positioning alters chemical shifts in regions A (positions 39–44) and B (positions 29–36) of macrocyclic analogs. Similar analysis could localize substituent-induced electronic changes in the target compound’s triazatricyclic core .
  • Crystallography: SHELX programs enable precise bond-length and angle measurements, critical for comparing steric effects of bulky substituents (e.g., cyclopentyl vs. benzothiazol-2-yl) .

Biological Activity

N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound's intricate structure includes:

  • A cyclopentyl group .
  • A 4-fluorophenylmethyl substituent .
  • Multiple heterocycles and functional groups including imino and oxo functionalities.

Molecular Details

PropertyValue
Molecular FormulaC28H24FN5O2
Molecular Weight481.5 g/mol
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
XlogP2.7
CAS Number844458-06-6

The biological activity of N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo is primarily attributed to its ability to interact with specific molecular targets such as protein kinases. By inhibiting these enzymes, it can disrupt cellular signaling pathways that are crucial for cell growth and survival, making it a promising candidate for anticancer therapy .

Anticancer Potential

Research indicates that this compound exhibits anticancer properties , potentially through the inhibition of tumor cell proliferation and induction of apoptosis in cancerous cells. Studies have shown that it may selectively target cancer cells while sparing normal cells, which is a critical factor in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer effects, N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino has also been studied for antimicrobial properties . Its structural similarities to known antimicrobial agents suggest that it may inhibit the growth of various pathogens through similar mechanisms .

Comparative Studies

To better understand the unique properties of N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino, it is beneficial to compare it with other structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
6-Oxo-N-(2H-tetrazol-5-yl)-2-(trifluoromethyl)-1,3-dihydropyridineContains trifluoromethyl and oxo groupsAntimicrobial
Cyclopentyl 4-(4-fluorophenyl)-6-methyl-pyrimidineSimilar cyclopentyl and fluorophenyl groupsAnticancer
1-Cyclohexyl-2-imino-pyridine derivativeImino functionality with cyclohexaneEnzyme inhibitor

These comparisons highlight the unique pharmacophoric elements present in N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino that may enhance its specificity and efficacy against particular biological targets compared to simpler analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino in various biological assays:

  • Synthesis Techniques : Multi-step synthetic routes are employed to create this compound, often involving complex chemical reactions that leverage its unique functional groups.
  • Biological Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound’s ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activity assays .
  • Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have shown that this compound has a high binding affinity for specific protein targets involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the cyclopentyl-carboxamide core and fluorophenyl-methyl substituent. Use coupling reactions (e.g., amidation or nucleophilic substitution) under inert atmospheres. Optimize solvent polarity (e.g., acetonitrile for solubility) and base selection (e.g., potassium carbonate for mild conditions) to enhance yield . Monitor reaction progress via TLC or HPLC, adjusting temperature and stoichiometry iteratively. For scale-up, employ flow chemistry to mitigate exothermic risks .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR : Assign peaks for the imino (δ 6.5–7.5 ppm) and carboxamide (δ 8.0–8.5 ppm) groups, comparing to similar tricyclic frameworks .
  • Mass Spectrometry : Confirm molecular weight (exact mass via HRMS) and fragmentation patterns using electron ionization (EI) .
  • X-ray Crystallography : Resolve the tricyclic core’s stereochemistry if single crystals are obtainable .

Q. What stability profiles should be assessed during storage and handling?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions:
  • Thermal Stability : Heat samples to 40–60°C for 4 weeks, monitoring degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation of the fluorophenyl group .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–10) to identify labile bonds (e.g., imino or carboxamide) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting tricyclic carboxamide’s known roles (e.g., kinase or protease inhibition). Use fluorescence-based assays (e.g., FRET for enzyme inhibition) with controls for autofluorescence . For cellular uptake, employ confocal microscopy with a fluorescently tagged analog .

Advanced Research Questions

Q. What mechanistic insights can explain unexpected byproducts during synthesis?

  • Methodological Answer : Use DFT calculations to model reaction pathways and identify intermediates prone to side reactions (e.g., cyclization vs. dimerization). Validate with LC-MS/MS to detect transient species . For example, if a nitroso intermediate forms, introduce scavengers (e.g., ascorbic acid) to suppress undesired pathways .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ COMSOL Multiphysics or Molecular Dynamics simulations to assess:
  • Lipophilicity : LogP calculations to predict blood-brain barrier penetration.
  • Metabolic Sites : Cytochrome P450 docking studies focusing on fluorophenyl and imino groups .
    Cross-validate with in vitro microsomal stability assays .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

  • Methodological Answer : Perform transcriptomic profiling of responsive vs. non-responsive cell lines to identify biomarkers (e.g., overexpression of efflux pumps). Use knockout models (CRISPR/Cas9) to validate target engagement . Adjust assay media (e.g., serum-free conditions) to reduce nonspecific binding .

Q. How can enantioselective synthesis be achieved for chiral centers in the tricyclic core?

  • Methodological Answer : Design chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or NMR chiral shift reagents . Compare kinetic vs. thermodynamic control using variable-temperature experiments .

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